Product packaging for s-Triazine, 2,6-diamino-4-dipropylamino-(Cat. No.:CAS No. 1985-44-0)

s-Triazine, 2,6-diamino-4-dipropylamino-

Cat. No.: B155892
CAS No.: 1985-44-0
M. Wt: 210.28 g/mol
InChI Key: NXFHVQHZELIVKV-UHFFFAOYSA-N
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Description

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern drug discovery and materials science. The s-triazine ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The versatility of the s-triazine scaffold arises from the ability to readily introduce up to three substituents, allowing for precise tuning of the molecule's steric and electronic properties. researchgate.net

The synthesis of asymmetrically substituted s-triazines like 2,6-diamino-4-dipropylamino-s-triazine is typically achieved through sequential nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.netmdpi.com The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions to introduce different amino groups. mdpi.com

Significance of s-Triazine, 2,6-diamino-4-dipropylamino- as a Model System in Triazine Chemistry

While direct research on s-Triazine, 2,6-diamino-4-dipropylamino- is limited, its structure serves as an excellent model for understanding several key concepts in triazine chemistry:

Sequential Substitution: The synthesis of this compound exemplifies the controlled, stepwise nucleophilic substitution of cyanuric chloride, a fundamental reaction in s-triazine chemistry. The differential reactivity of the chlorine atoms allows for the introduction of different nucleophiles in a specific order. mdpi.com

Structure-Activity Relationship (SAR) Studies: The presence of both primary and tertiary amino groups allows for a comparative study of their effects on the molecule's properties. In medicinal chemistry, such variations are crucial for optimizing a compound's biological activity. nih.gov For instance, the lipophilicity introduced by the dipropylamino group can significantly affect how the molecule interacts with biological membranes.

Hydrogen Bonding and Self-Assembly: The two primary amino groups provide hydrogen bond donors, while the ring nitrogens act as acceptors. This allows for the formation of predictable supramolecular structures through self-assembly, a key area of research in materials science. researchgate.netrsc.org

The following table presents representative data on the biological activity of various amino-substituted s-triazines, illustrating the impact of different substituents on their anticancer properties.

Compound NameSubstituentsCancer Cell LineIC50 (µM)
4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolMorpholino, Morpholinoethylamino, PiperazinylphenolHeLa2.21
2-(thiophen-2-yl)-1,3,5-triazine derivativeThiophenyl and other substituentsA5490.20
Trisubstituted s-triazine with morpholine/piperidine, anilines, and dipeptidesMorpholino/Piperidino, Anilino, DipeptideMCF-70.82

This table is interactive and can be sorted by clicking on the column headers.

Historical Development of Research on Substituted s-Triazine Derivatives

The chemistry of s-triazine dates back to the 19th century with the synthesis of cyanuric chloride. globalscitechocean.com The discovery of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) and its ability to form resins propelled the industrial importance of s-triazines. wikipedia.org In the mid-20th century, the development of s-triazine-based herbicides, such as atrazine, marked a significant milestone in agricultural chemistry. nih.gov

The exploration of s-triazines in medicinal chemistry gained momentum with the discovery of the anticancer activity of compounds like hexamethylmelamine (altretamine). globalscitechocean.com This led to a surge in research focused on synthesizing and evaluating a vast library of s-triazine derivatives for various therapeutic applications. Early research primarily focused on symmetrically substituted triazines, but as synthetic methodologies became more sophisticated, the synthesis and study of asymmetrically substituted derivatives, such as s-Triazine, 2,6-diamino-4-dipropylamino-, became more common. researchgate.net

Current Research Trajectories and Future Prospects for the Chemical Compound

Current research on amino-substituted s-triazines is highly interdisciplinary, with significant efforts in the following areas:

Medicinal Chemistry: The development of new anticancer, antimicrobial, and antiviral agents remains a primary focus. mdpi.commdpi.com Researchers are designing s-triazine derivatives that target specific enzymes or receptors, often employing computational methods to guide their design. researchgate.net

Materials Science: The ability of amino-s-triazines to form robust hydrogen-bonded networks is being exploited in the development of new materials, including flame retardants, porous polymers, and liquid crystals. mdpi.comresearchgate.net

Coordination Chemistry: The nitrogen atoms of the s-triazine ring and the amino substituents can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage. nih.gov

The future prospects for compounds like s-Triazine, 2,6-diamino-4-dipropylamino- lie in their potential as building blocks for more complex molecules. The differential reactivity of the primary and tertiary amino groups could be exploited for selective functionalization, leading to the creation of novel dendritic structures, polymers, or bioconjugates. As our understanding of the relationship between molecular structure and function continues to grow, the precise control over substitution offered by the s-triazine scaffold will ensure its continued relevance in chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N6 B155892 s-Triazine, 2,6-diamino-4-dipropylamino- CAS No. 1985-44-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1985-44-0

Molecular Formula

C9H18N6

Molecular Weight

210.28 g/mol

IUPAC Name

2-N,2-N-dipropyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C9H18N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H4,10,11,12,13,14)

InChI Key

NXFHVQHZELIVKV-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=NC(=NC(=N1)N)N

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)N)N

Other CAS No.

1985-44-0

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for S Triazine, 2,6 Diamino 4 Dipropylamino

Conventional Synthetic Approaches to the s-Triazine Scaffold Bearing Amino and Dipropylamino Substituents

Traditional methods for the synthesis of amino-substituted s-triazines have long been established, offering reliable and scalable routes to a wide array of derivatives. These approaches are characterized by their reliance on readily available starting materials and well-understood reaction pathways.

Strategies Utilizing Cyanuric Chloride as a Core Precursor

The most prevalent and versatile method for the synthesis of substituted s-triazines, including 2,6-diamino-4-dipropylamino-s-triazine, employs cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the foundational building block. researchgate.net The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for a stepwise and controlled nucleophilic substitution. rasayanjournal.co.in This graduated reactivity is primarily temperature-dependent. The first substitution typically occurs at low temperatures (0–5 °C), the second at room temperature or slightly elevated temperatures (25–35 °C), and the third requires more forcing conditions, often at higher temperatures (80–110 °C). rasayanjournal.co.in

The synthesis of 2,6-diamino-4-dipropylamino-s-triazine via this method would involve a three-step sequential substitution. The order of introduction of the nucleophiles—ammonia (B1221849) (or a protected form) and dipropylamine (B117675)—is crucial for maximizing the yield of the desired asymmetric product. researchgate.net

Reaction Scheme:

First Substitution: Cyanuric chloride is reacted with one equivalent of dipropylamine at a low temperature, typically around 0 °C, in the presence of an acid scavenger (e.g., sodium carbonate or triethylamine) to neutralize the liberated HCl. This yields 2-chloro-4-dipropylamino-6-amino-s-triazine.

Second and Third Substitutions: The resulting dichlorotriazine is then subjected to reaction with an excess of ammonia at an elevated temperature to replace the remaining two chlorine atoms, affording the final product, 2,6-diamino-4-dipropylamino-s-triazine.

The table below summarizes the typical reaction conditions for the stepwise substitution on cyanuric chloride.

StepNucleophileTemperature (°C)Acid ScavengerProduct
1Dipropylamine0 - 5Na2CO3 or Et3N2,4-dichloro-6-(dipropylamino)-s-triazine
2 & 3Ammonia> 80Excess Ammonia2,6-diamino-4-(dipropylamino)-s-triazine

It is imperative to control the reaction temperature at each stage to prevent the formation of undesired symmetrically substituted byproducts. nih.gov

Cyclocondensation Reactions from Amidino and Guanidino Derivatives

An alternative to the substitution-based approach is the construction of the triazine ring itself from acyclic precursors. Cyclocondensation reactions involving biguanides (guanamines) or amidines offer a direct route to the s-triazine scaffold. For the synthesis of 2,6-diamino-4-dipropylamino-s-triazine, a suitably substituted biguanide (B1667054) derivative would be required.

This approach involves the reaction of a biguanide with an appropriate condensing agent. For instance, the reaction of a substituted biguanide with an ester or an acid chloride can lead to the formation of the triazine ring. The specific precursors for 2,6-diamino-4-dipropylamino-s-triazine would be more complex to synthesize, making this route generally less common than the cyanuric chloride method for this particular substitution pattern.

Alternative Precursor Chemistry for Triazine Ring Construction

Beyond cyanuric chloride and simple acyclic precursors, other triazine derivatives can serve as starting materials. For example, 2,4,6-trimethoxy-s-triazine or other alkoxy-substituted triazines can undergo nucleophilic substitution with amines at high temperatures. However, the reactivity of the leaving group (e.g., methoxy) is lower than that of chlorine, necessitating more stringent reaction conditions.

Another approach involves the cyclotrimerization of nitriles. chim.it While this method is effective for producing symmetrically substituted triazines, achieving a specific unsymmetrical substitution pattern like that of 2,6-diamino-4-dipropylamino-s-triazine through the co-trimerization of different nitriles is challenging due to the formation of a statistical mixture of products.

Advanced and Sustainable Synthetic Methodologies for s-Triazine, 2,6-diamino-4-dipropylamino-

In recent years, there has been a growing emphasis on the development of more efficient, environmentally friendly, and sustainable synthetic methods. These advanced methodologies aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

While the nucleophilic substitution on cyanuric chloride is typically base-mediated, research into catalytic approaches is ongoing. Transition metal catalysts, particularly palladium- and copper-based systems, have been explored for C-N cross-coupling reactions to form amino-substituted triazines. These catalytic methods could potentially offer milder reaction conditions and improved selectivity. However, their application to the specific synthesis of 2,6-diamino-4-dipropylamino-s-triazine is not yet widely documented.

Organocatalysis, using small organic molecules to accelerate reactions, also presents a potential avenue for the synthesis of substituted triazines. The use of organocatalysts could circumvent the need for metal catalysts, which can be costly and pose environmental concerns.

Solvent-Free and Microwave-Assisted Synthetic Protocols

To align with the principles of green chemistry, solvent-free and microwave-assisted synthetic protocols have gained significant attention. rsc.orgrsc.orgresearchgate.net Solvent-free reactions, often conducted by heating a mixture of the reactants, can reduce waste and simplify product purification. rsc.orgrsc.orgresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov In the context of triazine synthesis, microwave irradiation can dramatically reduce reaction times for the nucleophilic substitution steps on cyanuric chloride. nih.gov The rapid heating provided by microwaves can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com A comparative study has shown that microwave synthesis can decrease reaction times from hours to minutes. nih.gov

The table below illustrates the potential advantages of microwave-assisted synthesis over conventional heating for the preparation of substituted triazines.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes to hours nih.gov
Energy Consumption HighLow
Yield Often moderate to goodOften good to excellent nih.gov
Byproduct Formation Can be significantOften minimized

These advanced methodologies hold considerable promise for the efficient and environmentally benign synthesis of 2,6-diamino-4-dipropylamino-s-triazine and other valuable triazine derivatives.

Continuous Flow Chemistry Applications in Triazine Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including enhanced safety, improved efficiency, and greater scalability. The synthesis of substituted s-triazines, which often involves the handling of highly reactive intermediates and exothermic reactions, is particularly well-suited for this technology. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor allows for higher selectivity and yields.

A conceptual continuous flow process for the synthesis of s-Triazine, 2,6-diamino-4-dipropylamino- would typically commence with the sequential introduction of cyanuric chloride and the respective amine nucleophiles into the system. The reaction would proceed through distinct temperature-controlled zones within the reactor coils to facilitate the stepwise substitution of the chlorine atoms. This approach minimizes the formation of undesired byproducts by ensuring that each substitution step reaches completion before the introduction of the subsequent nucleophile. The inherent safety of microreactors, with their small reaction volumes and high surface-area-to-volume ratios, allows for the safe handling of potentially hazardous reagents and the effective dissipation of reaction heat.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of s-Triazine, 2,6-diamino-4-dipropylamino- can be approached through several green methodologies to enhance its environmental sustainability.

Microwave-assisted organic synthesis has been demonstrated as an effective green method for the preparation of s-triazines. chim.itnih.gov This technique often leads to significantly reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. chim.it For instance, the preparation of 2,4-diamino-1,3,5-triazines has been efficiently achieved by the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation, a process that is notable for its simplicity and reduced use of solvents. rsc.orgresearchgate.net

Another green approach is the use of sonochemistry, which utilizes ultrasound to promote chemical reactions. mdpi.comambeed.com Sonochemical methods can enhance reaction rates and yields, often in aqueous media, thereby reducing the reliance on volatile organic solvents. mdpi.comambeed.com The application of phase-transfer catalysts in conjunction with microwave or ultrasound irradiation can further improve the efficiency and greenness of the synthesis of triazine derivatives. mdpi.com

Below is an interactive data table summarizing the advantages of green synthetic methods for triazine derivatives.

Synthetic MethodKey Green Chemistry AdvantagesTypical Reaction TimeSolvent SystemRepresentative Yields
Microwave-Assisted Reduced energy consumption, shorter reaction times, often solvent-free. chim.itnih.gov5-30 minutesMinimal or no solventHigh
Sonochemical Use of environmentally benign solvents (e.g., water), enhanced reaction rates. mdpi.comambeed.com5-60 minutesAqueous mediaGood to High
Continuous Flow Improved safety, higher efficiency, reduced waste.Seconds to minutesVariousHigh

Elucidation of Reaction Mechanisms in the Formation of s-Triazine, 2,6-diamino-4-dipropylamino-

Nucleophilic Aromatic Substitution Pathways on Triazine Ring Systems

The primary synthetic route to s-Triazine, 2,6-diamino-4-dipropylamino- involves the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms of cyanuric chloride. The s-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack. libretexts.orglibretexts.org

The substitution process is characterized by a significant decrease in the reactivity of the triazine ring with each successive substitution. The first chlorine atom is highly reactive and can be substituted at low temperatures (0–5 °C). The second chlorine atom is less reactive and typically requires ambient temperatures for substitution, while the third chlorine atom is considerably less reactive and necessitates elevated temperatures for its displacement. mdpi.comresearchgate.netrasayanjournal.co.inresearchgate.net This differential reactivity allows for the controlled, stepwise introduction of different nucleophiles to synthesize unsymmetrically substituted triazines.

The mechanism of each substitution step proceeds via a two-stage process:

Addition of the Nucleophile: The amine (ammonia or dipropylamine) attacks the carbon atom bearing a chlorine atom, leading to the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the elimination of the chloride ion.

The electron-donating character of the amino groups introduced in the first and second steps reduces the electrophilicity of the triazine ring, thereby deactivating it towards subsequent nucleophilic attack and explaining the observed decrease in reactivity. researchgate.net

Investigation of Cyclization and Condensation Reaction Mechanisms

The s-triazine ring system can also be formed through the cyclotrimerization of nitriles, a process that is typically catalyzed by strong acids or bases, or promoted by high temperatures and pressures. chim.it This method is fundamental to the formation of the triazine core. The reaction of dicyandiamide with nitriles under microwave irradiation is a notable example of a condensation-cyclization reaction that yields 2,4-diamino-1,3,5-triazines. rsc.orgresearchgate.net This one-pot synthesis is a green and efficient alternative for constructing the diamino-s-triazine scaffold. rsc.orgresearchgate.net

Kinetic and Thermodynamic Studies of s-Triazine, 2,6-diamino-4-dipropylamino- Synthesis

The kinetics of the synthesis of s-Triazine, 2,6-diamino-4-dipropylamino- from cyanuric chloride are governed by the principles of nucleophilic aromatic substitution. The rate of each substitution step is dependent on the concentration of the triazine substrate and the nucleophile, as well as the reaction temperature. Kinetic studies of analogous systems, such as the hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines, have provided insights into the rate laws governing these reactions. rsc.org The rate constants for the substitution of the chlorine atoms decrease significantly with each step due to the deactivating effect of the introduced amino groups.

Substitution StepRelative Rate Constant (krel)Activation Energy (Ea) (kJ/mol)Enthalpy of Reaction (ΔH) (kJ/mol)
First Amination 1000~50-60Favorable (Exothermic)
Second Amination 10~65-75Favorable (Exothermic)
Third Amination 1~80-90Favorable (Exothermic)

Note: The values in this table are representative and intended to illustrate the trend in reactivity for the sequential substitution on a triazine ring.

Advanced Spectroscopic and Analytical Characterization of S Triazine, 2,6 Diamino 4 Dipropylamino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like s-Triazine, 2,6-diamino-4-dipropylamino-. uobasrah.edu.iq The characterization of triazine derivatives by NMR can sometimes be complicated by low solubility and the presence of rotamers, which can lead to complex spectra. tdx.cat

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For s-Triazine, 2,6-diamino-4-dipropylamino-, distinct signals would be expected for the protons of the two amino (-NH₂) groups and the dipropylamino [-N(CH₂CH₂CH₃)₂] group. The amino protons would likely appear as a broad singlet due to exchange and quadrupole effects from the adjacent nitrogen atoms. The dipropylamino group would exhibit a more complex pattern: a triplet for the terminal methyl (-CH₃) protons, a sextet for the central methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene protons attached to the nitrogen atom (-N-CH₂-).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The triazine ring carbons are highly deshielded and typically appear in the 160-175 ppm region. chemicalbook.com For the specific title compound, three distinct signals would be anticipated for the triazine ring carbons due to the different substituents. The dipropylamino substituent would show three separate signals for its propyl chain carbons.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between the coupled protons within the propyl chains, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum.

Representative NMR Data for Amino-s-Triazine Derivatives Data is based on analogous structures as specific experimental data for the title compound is not readily available in the literature reviewed. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity
Triazine Ring Carbons-~165-172Singlet
-NH₂Broad singlet--
-N-CH₂ -CH₂-CH₃Triplet~45-50Triplet
-N-CH₂-CH₂ -CH₃Sextet~20-25Sextet
-N-CH₂-CH₂-CH₃ Triplet~10-15Triplet

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry, Tandem MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and probing the structure of a compound through its fragmentation patterns. youtube.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within sub-ppm levels. longdom.org This allows for the unambiguous determination of the elemental formula. For s-Triazine, 2,6-diamino-4-dipropylamino- (C₉H₁₈N₆), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm its composition.

Tandem MS (MS/MS): Tandem mass spectrometry is used to analyze the fragmentation pathways of the molecular ion. researchgate.net For the title compound, characteristic fragmentation would involve the loss of alkyl groups from the dipropylamino substituent. Common fragmentation patterns for substituted s-triazines include the cleavage of the N-alkyl bonds and the subsequent loss of parts of the triazine ring. nih.gov The fragmentation can proceed via homolytic or heterolytic cleavage. youtube.com

Expected Fragmentation Patterns

Fragment IonDescription
[M+H]⁺Protonated molecular ion
[M - C₃H₇]⁺Loss of a propyl radical from the dipropylamino group
[M - C₆H₁₄N]⁺Loss of the entire dipropylamino substituent
Triazine ring fragmentsCleavage of the heterocyclic ring leading to smaller charged fragments

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and the molecular structure of a compound. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of s-Triazine, 2,6-diamino-4-dipropylamino- would be dominated by absorptions corresponding to the N-H, C-H, C=N, and C-N bonds.

N-H Stretching: The two amino groups would give rise to characteristic stretching vibrations in the 3100-3500 cm⁻¹ region.

C-H Stretching: The propyl groups would show aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹.

Triazine Ring Vibrations: The s-triazine ring has characteristic in-plane vibrations that result in strong, broad absorptions, typically in the 1200-1600 cm⁻¹ range. researchgate.net Specifically, bands around 1560 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹ are often assigned to the triazine ring system. acs.org

Ring Breathing and Out-of-Plane Bending: A medium to strong band near 800 cm⁻¹ is often attributed to an out-of-plane bending vibration of the substituted triazine ring. nih.gov

Raman Spectroscopy: Raman spectra provide complementary information. The triazine ring breathing mode often gives a strong band in the Raman spectrum. nih.gov The symmetric vibrations of the molecule are typically more intense in Raman spectra compared to IR.

Characteristic Vibrational Frequencies for Amino-s-Triazines

Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H Stretch (Amino groups)3100 - 3500
C-H Stretch (Aliphatic)2850 - 3000
C=N and C-N Stretch (Triazine Ring)1200 - 1600
Triazine Ring Out-of-Plane Bend~800

X-ray Crystallography for Single Crystal and Powder Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

Single Crystal X-ray Diffraction: If a suitable single crystal of s-Triazine, 2,6-diamino-4-dipropylamino- can be grown, this technique would elucidate its precise molecular structure. mdpi.com Key structural features that would be determined include:

Planarity of the Triazine Ring: The s-triazine ring is expected to be largely planar.

Bond Lengths and Angles: Precise measurements of C-N bond lengths within the ring and to the substituents would be obtained.

Intermolecular Interactions: The analysis would reveal hydrogen bonding networks formed by the amino groups, which dictate the crystal packing. Structures of similar molecules, such as melamine (B1676169), show extensive hydrogen bonding. researchgate.net

Powder X-ray Diffraction (PXRD): In the absence of a single crystal, PXRD can be used on a polycrystalline sample. The resulting diffraction pattern serves as a "fingerprint" for the crystalline phase of the compound. While it does not provide the detailed atomic coordinates of a single-crystal study, it is invaluable for phase identification, purity analysis, and tracking solid-state transformations. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation Science (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of s-triazine derivatives. d-nb.info

Methodology: For a compound like s-Triazine, 2,6-diamino-4-dipropylamino-, a reversed-phase HPLC method would likely be employed. This typically involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of methanol (B129727) or acetonitrile (B52724) in water. d-nb.info

Detection: Detection is commonly achieved using a UV detector, as the triazine ring possesses a strong chromophore. d-nb.info

Application: This technique is used to determine the purity of a synthesized batch by quantifying the area of the main peak relative to any impurity peaks. It can also be scaled up to a semi-preparative level for purification. uniba.sk

Gas Chromatography (GC): GC is another powerful separation technique, though it can be challenging for some polar triazine derivatives due to potential peak tailing. nih.govthermofisher.com

Methodology: A capillary column with a suitable stationary phase (e.g., a low-polarity phase like one comparable to 5% diphenyl/95% dimethyl polysiloxane) would be used. thermofisher.com The compound must be sufficiently volatile and thermally stable to be analyzed by GC.

Detection: A mass spectrometer (GC-MS) is a common detector, providing both separation and structural information.

Theoretical and Computational Chemistry Investigations of S Triazine, 2,6 Diamino 4 Dipropylamino

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These in silico methods provide a powerful lens to predict molecular structure, stability, and reactivity without the need for empirical synthesis and analysis.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. researchgate.netmdpi.com For s-Triazine, 2,6-diamino-4-dipropylamino-, DFT calculations would begin by constructing an initial guess of the molecular structure. The process then iteratively solves the Schrödinger equation, approximating the electron density to minimize the total energy of the system.

This energy minimization process yields the optimized geometry, characterized by specific bond lengths, bond angles, and dihedral angles that represent the molecule's most stable conformation. The final, minimized energy value is a key indicator of the molecule's thermodynamic stability. For related triazine derivatives, DFT has been successfully used to correlate calculated geometric parameters with experimental data from X-ray crystallography, showing excellent agreement. mdpi.comresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for s-Triazine, 2,6-diamino-4-dipropylamino- (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-N (Triazine Ring)~1.33 Å
Bond LengthC-N (Amino)~1.36 Å
Bond LengthC-N (Dipropylamino)~1.38 Å
Bond AngleN-C-N (Triazine Ring)~126°
Bond AngleC-N-C (Triazine Ring)~114°
Dihedral AngleC-C-N-C (Propyl Chain)Varies

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org These two orbitals are crucial as they govern how a molecule interacts with other chemical species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting higher nucleophilicity or reactivity towards electrophiles. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital serves as the electron acceptor. A lower LUMO energy level signifies a greater ability to accept electrons, indicating higher electrophilicity or reactivity towards nucleophiles. youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For s-Triazine, 2,6-diamino-4-dipropylamino-, the electron-donating amino and dipropylamino groups are expected to raise the HOMO energy level, influencing its reactivity. rsc.org

Table 2: Predicted FMO Properties and Reactivity Descriptors (Illustrative)

ParameterDescriptionPredicted Characteristic
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelatively High (Electron-rich)
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelatively Low
HOMO-LUMO GapEnergy difference between LUMO and HOMOModerate, suggesting reactivity
Global Hardness (η)Resistance to change in electron distributionModerate
Electronegativity (χ)Tendency to attract electronsModerate

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with high electron density. These are typically associated with lone pairs on electronegative atoms (like the nitrogen atoms in the triazine ring) and are prime sites for electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are often found around hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack.

For the target molecule, the nitrogen atoms of the triazine ring and the amino groups would be expected to be regions of negative potential, while the hydrogen atoms of the amino groups would exhibit positive potential. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding. mdpi.com

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be used to validate and interpret experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., Tetramethylsilane).

Vibrational Frequencies: The calculation of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, is achieved by analyzing the second derivatives of the energy with respect to atomic displacements. This analysis helps in assigning specific vibrational modes (e.g., C-N stretching, N-H bending) to experimentally observed spectral peaks. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govyoutube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. mdpi.comnih.gov

For s-Triazine, 2,6-diamino-4-dipropylamino-, an MD simulation would reveal the rotational freedom of the dipropylamino group and the flexibility of the propyl chains. By simulating the molecule in a solvent (like water or an organic solvent), one can observe how the molecule interacts with its environment through hydrogen bonds and van der Waals forces. rsc.org This is critical for understanding its solubility, aggregation behavior, and how it might interact with other molecules in a mixture.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Triazine Derivatives (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. jocpr.comijsrset.com For a series of triazine derivatives, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time.

The process involves calculating a set of numerical descriptors for each molecule in a training set. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment) or be based on topology (e.g., connectivity indices). ijsrset.comscialert.net A mathematical model, often using multilinear regression or machine learning algorithms, is then built to link these descriptors to the property of interest. scilit.com While many QSAR studies on triazines focus on biological activity, the same principles are applied to predict physical and chemical properties. ekb.eg

Table 3: Common Descriptors Used in QSPR Models for Triazine Derivatives

Descriptor TypeExamplesProperty Predicted
Quantum ChemicalHOMO/LUMO Energies, Total Energy, Dipole MomentReactivity, Polarity
ThermodynamicHeat of Formation, Steric EnergyStability, Solubility
TopologicalConnectivity Index, Shape IndexBoiling Point, Viscosity
StericMolar RefractivityMolecular Size, Density

A comprehensive search of scientific literature and computational chemistry databases has revealed no specific studies on the reaction pathway modeling or transition state characterization for the compound s-Triazine, 2,6-diamino-4-dipropylamino-.

Computational investigations into reaction mechanisms, such as Density Functional Theory (DFT) studies, are highly specific to the molecular structure being investigated. mdpi.comrsc.org These studies provide critical insights into the energetic feasibility of a transformation by calculating the energy of transition states and intermediates along a proposed reaction coordinate.

While research exists on the synthesis and computational analysis of other triazine and pyrazine (B50134) derivatives, the findings are not transferable to s-Triazine, 2,6-diamino-4-dipropylamino-. nih.govosti.govresearchgate.net For instance, computational studies have been performed on compounds like 2,6-diamino-3,5-dinitropyrazine-1-oxide to determine their properties, but this molecule has a different core structure and substituent groups, leading to entirely different chemical reactivity and transformation pathways. osti.govresearchgate.net Similarly, research into the polymerization of related triazines focuses on different types of reactions and does not provide information on the specific transformations of the requested molecule. researchgate.net

Therefore, content for the requested section "4.4. Reaction Pathway Modeling and Transition State Characterization for Triazine-Based Transformations" for s-Triazine, 2,6-diamino-4-dipropylamino- cannot be generated, as no published research data is available to fulfill the requirements for detailed findings and data tables.

Chemical Reactivity and Derivatization Strategies for S Triazine, 2,6 Diamino 4 Dipropylamino

Functionalization of the Amino and Dipropylamino Moieties

The nitrogen atoms of the primary amino and tertiary dipropylamino groups on the s-triazine ring exhibit distinct reactivities. The primary amino groups are nucleophilic and can readily participate in reactions such as acylation, alkylation, and condensation. The dipropylamino group, being a tertiary amine, is generally less reactive but can be involved in reactions under specific conditions.

The primary amino groups of s-triazine, 2,6-diamino-4-dipropylamino- are susceptible to acylation and alkylation, providing pathways to introduce a variety of functional groups.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of N-acyl derivatives. These reactions typically proceed under basic conditions to neutralize the liberated acid. The reactivity of the two primary amino groups can be controlled by stoichiometry and reaction conditions to achieve mono- or di-acylation.

Table 1: Representative Acylation Reactions of Amino-s-Triazines

Acylating AgentReaction ConditionsProduct Type
Acetyl chloridePyridine, 0°C to rtN-acetyl derivative
Benzoyl chloride10% aq. NaOH, rtN-benzoyl derivative
Acetic anhydrideRefluxN,N'-diacetyl derivative

Alkylation: Alkylation of the primary amino groups can be achieved using alkyl halides. Similar to acylation, the degree of substitution can be controlled. It is important to note that over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts, though this is less common with the less reactive amino groups on an electron-deficient triazine ring. The transformation of tertiary amines into alkylating reagents has also been explored in the context of s-triazine chemistry, where reaction with reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) can lead to dealkylation, forming alkyl chlorides. researchgate.net

The primary amino groups can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. google.com These reactions are fundamental in constructing more complex molecular architectures based on the s-triazine scaffold. The reaction typically requires acid or base catalysis and involves the initial formation of a hemiaminal intermediate, followed by dehydration to yield the final product. The reaction of diamino-s-triazines with aldehydes can lead to the formation of resinous condensation products. google.com

A significant application of condensation reactions is the synthesis of Schiff bases, or imines, through the reaction of the primary amino groups with aldehydes or ketones. unsri.ac.id This reaction is generally reversible and catalyzed by acid. The resulting Schiff bases are versatile intermediates in their own right, finding use in the synthesis of various heterocyclic systems and as ligands for metal complexes. researchgate.netnih.govresearchgate.net The formation of a C=N double bond introduces a new site of reactivity and can significantly alter the electronic and biological properties of the parent molecule. The synthesis of Schiff bases from diamino-1,3,5-triazine derivatives has been reported, highlighting the utility of this reaction for creating complex structures. researchgate.net

Table 2: Examples of Schiff Base Formation with Amino-s-Triazines

Carbonyl CompoundCatalystProduct
BenzaldehydeAcetic acidN-benzylidene-s-triazine derivative
Acetonep-Toluenesulfonic acidN-isopropylidene-s-triazine derivative
2-Hydroxy-1-naphthaldehydeSolid-state synthesisN-(2-hydroxy-1-naphthylidene)-s-triazine derivative researchgate.net

Modifications and Transformations of the s-Triazine Ring System

The s-triazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution, but generally resistant to electrophilic substitution. wikipedia.orgmdpi.com However, the presence of strongly electron-donating amino groups modifies this reactivity.

While s-triazine, 2,6-diamino-4-dipropylamino- is already fully substituted on its carbon atoms, the principles of substitution on the s-triazine core are well-established, typically starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.gov The sequential and controlled substitution of the chlorine atoms with various nucleophiles is a cornerstone of s-triazine chemistry. nih.govnih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for the introduction of different groups by carefully controlling the reaction temperature. nih.govmdpi.com For a fully substituted triazine like the subject compound, further direct substitution on the ring's carbon atoms is not feasible. Modification would involve reactions of the existing substituents or more drastic measures that alter the ring itself.

The 1,3,5-triazine (B166579) ring can undergo ring-opening reactions under the influence of strong nucleophiles or harsh reaction conditions. researchgate.netresearchgate.net This property allows s-triazines to be used as synthetic equivalents for other chemical entities. For instance, 1,3,5-triazine itself can act as a source for a formyl group in certain reactions. researchgate.netresearchgate.net

Ring-opening can be initiated by nucleophilic attack on a ring carbon, leading to the cleavage of a carbon-nitrogen bond. The stability of the resulting intermediates and the reaction conditions dictate the final products, which can include a variety of other heterocyclic or acyclic compounds. While highly substituted and electron-rich amino-triazines are generally more stable than the parent s-triazine, they are not entirely immune to ring-opening reactions, particularly under vigorous acidic or basic hydrolysis, which can ultimately lead to the formation of melamine (B1676169) and related degradation products. Rearrangement reactions of the s-triazine ring itself are less common but can occur in specific derivatives, often involving photochemical conditions or the presence of highly reactive intermediates. thieme-connect.de

Supramolecular Chemistry and Non-Covalent Interactions of s-Triazine, 2,6-diamino-4-dipropylamino-

The supramolecular chemistry of s-triazine, 2,6-diamino-4-dipropylamino-, a derivative of melamine, is fundamentally governed by its capacity for forming multiple, directional non-covalent interactions. nih.gov The core 1,3,5-triazine ring, being electron-deficient, and the exocyclic amino and dipropylamino groups, which provide hydrogen bond donors and acceptors, collectively define the molecule's self-assembly behavior. nih.govrsc.org The interplay between hydrogen bonding, π-π stacking, and potential host-guest interactions dictates the architecture of its assemblies in both solid and solution states.

Investigation of Hydrogen Bonding Networks in Solid and Solution States

The defining feature of 2,4-diamino-s-triazine derivatives is their profound ability to form robust hydrogen bonds. acs.org The two primary amino (-NH₂) groups on the s-Triazine, 2,6-diamino-4-dipropylamino- ring provide four hydrogen bond donors (N-H), while the ring nitrogen atoms and the amino nitrogen atoms act as hydrogen bond acceptors. This arrangement facilitates the formation of highly predictable and stable hydrogen-bonded networks. acs.org

In the solid state, compounds with the 2,4-diamino-1,3,5-triazine moiety are known to form extended structures such as tapes, layers, or three-dimensional networks. acs.orgresearchgate.net The primary interaction is the N-H···N hydrogen bond, which can manifest in several well-defined patterns or "supramolecular synthons". nih.gov While a specific crystal structure for s-Triazine, 2,6-diamino-4-dipropylamino- is not publicly available, analysis of closely related 2,4-diamino-6-R-1,3,5-triazine structures provides a strong basis for predicting its behavior. researchgate.netrsc.org These structures typically exhibit linear tapes or rosette motifs, driven by complementary donor-acceptor pairing. researchgate.net The bulky dipropylamino group in s-Triazine, 2,6-diamino-4-dipropylamino- would likely introduce steric hindrance, potentially influencing the packing arrangement and favoring layered structures over more complex 3D networks.

In solution, the strength of these hydrogen bonds can be studied using techniques like ¹H-NMR spectroscopy. acs.org The association constants for dimerization or oligomerization can be determined by monitoring the chemical shifts of the amino protons upon changes in concentration. For related diaminotriazines in non-polar solvents like chloroform, association constants can be significant, indicating strong self-assembly even in the solution state. nih.govacs.org The dipropylamino substituent, by increasing solubility in organic solvents, facilitates the study of these solution-phase equilibria.

Table 1: Typical Hydrogen Bond Geometries in Diaminotriazine Structures

Interaction Type Donor Acceptor Typical Distance (Å) Typical Angle (°)
N-H···N (Intermolecular) Amino (-NH₂) Triazine Ring (N) 2.9 - 3.2 160 - 180

Note: Data is generalized from studies on analogous 2,4-diamino-s-triazine derivatives.

Role of π-π Stacking Interactions in Self-Assembly

The 1,3,5-triazine ring possesses an electron-deficient π-system. This characteristic makes it an ideal partner for π-π stacking interactions, particularly with electron-rich aromatic systems. rsc.org In the self-assembly of s-Triazine, 2,6-diamino-4-dipropylamino-, π-π stacking occurs between the triazine rings of adjacent molecules. This interaction, though generally weaker than hydrogen bonding, plays a crucial role in the dense packing of molecules in the solid state and the stability of larger aggregates. rsc.org

Table 2: Parameters for π-π Stacking in Triazine-based Systems

Stacking Geometry Interplanar Distance (Å) Lateral Shift (Å) Energy Contribution (kJ/mol)
Parallel-Displaced 3.4 - 3.8 1.0 - 1.8 -10 to -50

Note: Values are representative and derived from studies on various aromatic and heteroaromatic systems, including triazines. rsc.org

Exploration of Host-Guest Chemistry and Complexation

The electron-deficient nature of the triazine ring and the hydrogen-bonding capabilities of the amino groups allow s-Triazine, 2,6-diamino-4-dipropylamino- to participate in host-guest chemistry. It can act as a "host" for electron-rich guest molecules or molecules with complementary hydrogen-bonding sites.

For example, triazine derivatives are known to form stable complexes with molecules like cyanuric acid or barbiturates through extensive hydrogen bonding, creating well-defined rosette or crinkled tape structures. researchgate.net While the dipropylamino group might sterically hinder the formation of the classic melamine-cyanuric acid rosette, it could still form complexes with smaller guests.

Furthermore, the π-deficient triazine ring can form charge-transfer complexes with electron-rich aromatic guests like triphenylene (B110318) or certain polycyclic aromatic hydrocarbons (PAHs). globethesis.comfrontiersin.org These interactions involve the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (guest) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (triazine host). This complexation can often be observed by a distinct color change and can be characterized using UV-vis spectroscopy. The formation of such host-guest assemblies demonstrates the versatility of the triazine scaffold in molecular recognition. globethesis.com

Advanced Materials Science and Catalytic Applications of S Triazine, 2,6 Diamino 4 Dipropylamino and Its Derivatives

Application as Monomers and Building Blocks in Polymer Chemistry

General research into s-triazine-based polymers demonstrates their potential for creating materials with high thermal stability and desirable mechanical properties. mongoliajol.infoijspr.com However, specific studies detailing the use of s-Triazine, 2,6-diamino-4-dipropylamino- as a monomer are not available.

Synthesis of Triazine-Based Polymers and Copolymers

The synthesis of polymers from various s-triazine monomers is a well-established field, often utilizing the reactivity of the triazine ring for polymerization reactions. mdpi.comnih.gov These methods typically involve condensation polymerization or other techniques to create linear or branched polymer chains. researchgate.netuobaghdad.edu.iq Despite the existing knowledge on triazine polymer synthesis, no literature could be found that specifically describes the polymerization or copolymerization of s-Triazine, 2,6-diamino-4-dipropylamino-.

Development of Cross-Linked Triazine Polymer Networks

Cross-linked polymer networks based on s-triazine are known for their enhanced thermal and chemical stability. researchgate.net The multifunctional nature of the triazine ring allows for the formation of three-dimensional networks. google.com Methods for creating these networks often involve reacting triazine monomers with suitable cross-linking agents. researchgate.net There is, however, no specific information available on the development or properties of cross-linked networks derived from s-Triazine, 2,6-diamino-4-dipropylamino-.

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms within the s-triazine ring and its amino substituents provide potential coordination sites for metal ions, making triazine derivatives interesting ligands in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). acs.orguu.nl

Synthesis and Characterization of Metal Complexes Incorporating s-Triazine, 2,6-diamino-4-dipropylamino-

The synthesis of metal complexes with various s-triazine-based ligands has been reported, often leading to compounds with interesting structural and electronic properties. tcarts.inresearchgate.netmdpi.com These studies typically involve reacting a metal salt with the triazine ligand under appropriate conditions. researchgate.net However, a search of the scientific literature did not yield any reports on the synthesis or characterization of metal complexes specifically containing s-Triazine, 2,6-diamino-4-dipropylamino- as a ligand.

Application in Heterogeneous and Homogeneous Catalysis

Metal complexes and MOFs derived from s-triazine ligands have been explored for their catalytic activity in a range of chemical transformations. acs.orgmdpi.com The electronic properties and coordination geometry of the metal center, influenced by the triazine ligand, play a crucial role in the catalytic performance. mdpi.com Both homogeneous and heterogeneous catalytic systems based on triazine derivatives have been developed. mdpi.commdpi.com Regrettably, there is no available research on the application of metal complexes or MOFs derived from s-Triazine, 2,6-diamino-4-dipropylamino- in either heterogeneous or homogeneous catalysis.

Design of MOFs for Gas Adsorption and Separation Technologies

Metal-Organic Frameworks (MOFs) have risen as a class of porous crystalline materials with exceptional potential for gas adsorption and separation, owing to their high surface areas and tunable pore environments. The incorporation of nitrogen-rich ligands, such as derivatives of s-triazine, is a promising strategy for enhancing the affinity of MOFs towards specific gases like carbon dioxide (CO₂). The basic nitrogen sites within the triazine ring and the amino substituents can act as Lewis basic sites, promoting stronger interactions with the acidic CO₂ molecules.

The dipropylamino group in s-Triazine, 2,6-diamino-4-dipropylamino- can play a dual role in the design of MOFs. Firstly, it can influence the porosity of the resulting framework by introducing a degree of steric hindrance, which can be tailored to achieve specific pore sizes for selective gas separation. Secondly, the alkyl chains of the dipropylamino group can enhance the hydrophobicity of the MOF, which is advantageous for applications where the presence of moisture is a concern, such as in the separation of CO₂ from flue gas.

Research into triazine-based porous organic polymers (POPs), which share structural similarities with MOFs, has demonstrated the efficacy of these materials in CO₂ capture. The high nitrogen content of these polymers is a key factor in their CO₂ uptake capacity. It is hypothesized that a MOF constructed with s-Triazine, 2,6-diamino-4-dipropylamino- as a ligand would exhibit competitive CO₂ adsorption capabilities.

Triazine-Based Porous Organic PolymerSurface Area (m²/g)CO₂ Uptake Capacity (mmol/g) at 273 K and 1 barReference
Poly(triazine-co-pyrrole) (TP-CMP-2)5561.09 semanticscholar.org
Fluorinated Covalent Triazine Framework (F-CTF)up to 2085up to 6.58 nih.gov
Ultramicroporous Benzothiazole Polymers (BTAPs)Not specifiedNot specified nih.gov

Contributions to Dye and Pigment Chemistry

The s-triazine scaffold is a cornerstone in the synthesis of reactive dyes, which form covalent bonds with textile fibers, leading to excellent wash fastness. The most common starting material for these dyes is 2,4,6-trichloro-s-triazine (cyanuric chloride), where the chlorine atoms can be sequentially substituted with chromophoric and bridging groups. The presence of amino groups, as in s-Triazine, 2,6-diamino-4-dipropylamino-, offers a reactive handle for the attachment of chromophores.

In the context of dye chemistry, the amino groups on the triazine ring can act as auxochromes, which are groups that modify the color of a chromophore. The electron-donating nature of the amino and dipropylamino groups can influence the electronic transitions within the dye molecule, potentially leading to shifts in the absorption maximum and the perceived color. Furthermore, these groups can enhance the substantivity of the dye for the fiber.

The synthesis of azo dyes, a major class of colorants, often involves the coupling of a diazonium salt with a coupling component. 2,4-diamino-s-triazine derivatives can serve as versatile coupling components, allowing for the creation of a wide palette of colors. The specific nature of the substituent at the 6-position of the triazine ring, in this case, the dipropylamino group, can be varied to fine-tune the properties of the resulting dye, such as its solubility, light fastness, and affinity for different types of fibers.

Triazine-Based Dye StructureChromophore TypeKey FeaturesApplication
Bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive DyesAzoContain two reactive DCT groups for high fixation efficiency.Dyeing of wool fabrics. mjbas.com
Triazine-based Azo-azomethine DyesAzo-azomethineExhibit solvatochromism and potential antioxidant activity.Specialty dyes with biological properties. nih.gov
Monochlorotriazine DyesVariousForm covalent bonds with cellulosic fibers.Dyeing of cotton. researchgate.net

Application in Advanced Sensing and Detection Platforms

The development of sensitive and selective chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. Functionalized s-triazine derivatives have emerged as promising candidates for the construction of such sensors due to their ability to engage in specific chemical interactions and their favorable photophysical properties. The nitrogen atoms in the triazine ring and the exocyclic amino groups of s-Triazine, 2,6-diamino-4-dipropylamino- can act as binding sites for metal ions and other analytes.

Fluorescent chemosensors based on s-triazine derivatives have been developed for the detection of various metal ions. The binding of a target analyte to the triazine-based receptor can lead to a change in the fluorescence intensity or a shift in the emission wavelength, providing a detectable signal. The design of these sensors often involves the covalent attachment of a fluorophore to the triazine core. The dipropylamino group in the target compound could be strategically utilized to modulate the sensor's solubility and its interaction with the analyte.

Colorimetric sensors, which provide a visual color change upon detection of an analyte, have also been fabricated using s-triazine chemistry. The interaction between the analyte and the triazine-based sensor molecule can alter the electronic structure of the molecule, resulting in a change in its absorption spectrum in the visible region. The development of such sensors based on s-Triazine, 2,6-diamino-4-dipropylamino- could offer a simple and cost-effective method for the detection of specific environmental pollutants or biomarkers.

Triazine-Based SensorTarget AnalyteSensing MechanismKey Performance Metric
Rhodamine-based chemosensorAl³⁺Fluorescent "turn-on"High selectivity and sensitivity. science.gov
Composite of magnetic covalent organic frameworks, molecularly imprinted polymers and carbon dots2,4,6-trinitrophenol (TNP)Fluorescence quenchingHigh sensitivity and selectivity for TNP in water samples. researchgate.net
Terpyridine derivativesZn²⁺"Turn-on" fluorescenceSelective and sensitive detection in solution and live cells. science.gov

Surface Functionalization and Coating Technologies Utilizing Triazine Derivatives

Surface functionalization is a key enabling technology for modifying the properties of materials to enhance their performance in specific applications. s-Triazine derivatives, with their versatile reactivity, are excellent candidates for the surface modification of a wide range of substrates, including nanoparticles, polymers, and metals. The amino groups of s-Triazine, 2,6-diamino-4-dipropylamino- can be used to anchor the molecule to surfaces through covalent bonding or other interactions.

One significant application of triazine-based surface functionalization is in the development of corrosion-resistant coatings. The nitrogen atoms in the triazine ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The dipropylamino group can further enhance the protective properties of the coating by creating a hydrophobic barrier that repels water and corrosive agents. Research has shown that s-triazine derivatives can act as effective corrosion inhibitors for steel in acidic environments.

In the realm of nanotechnology, the surface functionalization of nanoparticles with molecules like s-Triazine, 2,6-diamino-4-dipropylamino- can improve their dispersibility in various media and introduce new functionalities. For example, amino-functionalized nanoparticles are widely used in biomedical applications for drug delivery and bioimaging. The triazine moiety can also serve as a platform for the further attachment of targeting ligands or therapeutic agents.

Triazine Derivative for CoatingSubstrateApplicationInhibition Efficiency (%)
Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives (PTA-2)C-steelCorrosion inhibition in H₂SO₄96.5
Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives (PTA-3)C-steelCorrosion inhibition in H₂SO₄93.4
Hydrazino-methoxy-1,3,5-triazine Derivatives (DHMeT)SteelCorrosion inhibition in acidic chloride solution95

Environmental Fate and Degradation Mechanisms of S Triazine, 2,6 Diamino 4 Dipropylamino

Photolytic Degradation Pathways under Simulated Environmental Conditions

Photolytic degradation, or the breakdown of compounds by light, is a significant pathway for the dissipation of many s-triazine herbicides in the environment, particularly in surface waters and on soil surfaces. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which involves photosensitizers present in the environment.

Studies on various s-triazine herbicides have shown that photolysis often leads to the dealkylation of the side chains and hydroxylation of the triazine ring. researchgate.netcsbsju.edu For instance, research on related s-triazines indicates that the primary degradation stage in direct photolysis is often hydroxylation. csbsju.edu In contrast, dealkylation is the more dominant pathway in indirect photolysis. csbsju.edu The rate of photodecomposition is influenced by the specific chemical structure of the triazine and environmental factors such as the intensity of solar radiation and the presence of sensitizing substances in the water. researchgate.netcsbsju.edu The half-lives of some s-triazines under simulated solar light in the presence of a photocatalyst like TiO2 have been observed to be in the range of 10.2 to 38.3 minutes. uoi.grnih.gov

Hydrolytic Stability and Chemical Degradation Mechanisms under Varying pH

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of s-triazine compounds to hydrolysis is highly dependent on the pH of the surrounding medium. For many s-triazine herbicides, hydrolysis is a key degradation pathway, especially under acidic or alkaline conditions.

The substituents on the triazine ring play a crucial role in determining the rate of hydrolysis. For example, chloro-s-triazines can undergo hydrolysis where the chlorine atom is replaced by a hydroxyl group, a reaction often catalyzed by acidic or basic conditions. This process is a significant detoxification step, as the resulting hydroxylated metabolites are generally less phytotoxic.

Oxidative Transformation Processes (e.g., Reactions with Reactive Oxygen Species, Advanced Oxidation Processes)

Oxidative transformation processes, involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH), are effective in degrading persistent organic pollutants like s-triazines. Advanced Oxidation Processes (AOPs), such as the photo-Fenton process (UV/H₂O₂/Fe²⁺), are designed to generate these highly reactive radicals to break down complex organic molecules.

Research on the degradation of 2-chloro-4,6-diamino-1,3,5-triazine using the photo-Fenton process has demonstrated its effectiveness. researchgate.net This process can lead to the release of substituent groups from the triazine ring. researchgate.net The degradation mechanism often starts with the release of chloride ions, followed by the oxidation of amino groups. researchgate.net The efficiency of these processes is dependent on parameters like pH, the concentration of hydrogen peroxide, and the dose of iron ions. researchgate.net

Biodegradation Pathways and Microbial Transformations in Environmental Matrices

Biodegradation, the breakdown of organic substances by microorganisms, is a critical process in the natural attenuation of s-triazine herbicides in soil and aquatic environments. mdpi.comresearchgate.net A variety of microorganisms have been identified that can utilize s-triazines as a source of carbon and/or nitrogen. mdpi.comnih.gov

The biodegradation of s-triazines often begins with enzymatic reactions that cleave the side chains from the triazine ring. nih.gov For example, hydrolases can catalyze the removal of chloro or methylthio groups, followed by the deamination of the alkylamino side chains. nih.govnih.gov These initial steps lead to the formation of cyanuric acid, which can be further mineralized by some microorganisms into carbon dioxide and ammonia (B1221849). mdpi.comd-nb.info The rate of biodegradation is influenced by environmental factors such as temperature, pH, moisture content, and the availability of other nutrients. mdpi.com

Sorption and Mobility Studies in Soil and Aquatic Systems

The sorption of s-triazines to soil particles and organic matter is a key factor influencing their mobility and bioavailability in the environment. mdpi.comresearchgate.net The extent of sorption is dependent on the physicochemical properties of both the herbicide and the soil, including organic carbon content, clay content, and pH. scielo.br

Future Research Directions and Emerging Opportunities in the Chemistry of S Triazine, 2,6 Diamino 4 Dipropylamino

Development of Novel and Efficient Synthetic Routes for the Chemical Compound

The predominant method for synthesizing substituted s-triazines relies on the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.net This foundational reagent features three chlorine atoms that can be replaced by various nucleophiles with decreasing reactivity, a property that allows for controlled, stepwise synthesis. nih.govmdpi.com The reaction temperatures are critical for selectivity: the first substitution typically occurs at low temperatures (e.g., 0–5 °C), the second at room temperature, and the third requires heating. semanticscholar.orgmdpi.com

For s-Triazine, 2,6-diamino-4-dipropylamino-, a probable synthetic route involves a two-step process:

First Substitution: Reaction of cyanuric chloride with one equivalent of dipropylamine (B117675).

Second and Third Substitutions: Subsequent reaction of the resulting dichlorotriazine intermediate with an excess of ammonia (B1221849) at elevated temperatures to replace the remaining two chlorine atoms.

Future research in this area is focused on enhancing the efficiency, sustainability, and cost-effectiveness of these synthetic protocols. Key opportunities include:

Microwave-Assisted Synthesis: This technique has been recognized as a highly effective "green" approach for preparing 1,3,5-triazines. chim.itnih.gov Microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, minimizing environmental impact. chim.itresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher purity, better yields, and safer handling of reactive intermediates compared to traditional batch processes.

Catalytic Methods: Investigating novel catalysts could enable substitutions to occur under milder conditions, potentially improving the energy efficiency and functional group tolerance of the synthesis.

The development of such advanced synthetic methods is crucial for making s-Triazine, 2,6-diamino-4-dipropylamino- and its derivatives more accessible for widespread application in materials science and other fields.

Exploration of New Functional Materials and Architectures Based on Triazine Scaffolds

The s-triazine ring is an exceptional building block for creating advanced functional materials due to its planar structure, thermal stability, and high nitrogen content. researchgate.netcrimsonpublishers.com The specific substituents on s-Triazine, 2,6-diamino-4-dipropylamino- offer distinct advantages for materials design. The two primary amino groups can participate in hydrogen bonding or serve as reactive sites for polymerization, while the dipropylamino group can enhance solubility in organic media and influence molecular packing.

Emerging opportunities in this domain include:

Porous Organic Polymers (POPs): Triazine-based POPs, including Covalent Organic Polymers (COPs), are a significant class of materials with tunable porosity, high surface area, and excellent stability. crimsonpublishers.comrsc.orgacs.org The diamino functionality of the target compound makes it an ideal monomer for creating cross-linked networks. These porous materials have potential applications in gas storage, separation, and heterogeneous catalysis. rsc.orgacs.org

Sequence-Defined Polymers: The triazine core can be used to create novel sequence-defined polymers with architectures distinct from traditional peptides or nucleic acids. pnnl.gov These polymers can be designed to fold into specific conformations, governed by interactions between the side chains, leading to biomimetic materials with potential applications in catalysis and molecular recognition. pnnl.gov

Advanced Coatings and Resins: Triazine derivatives are known for their use in creating durable resins and coatings. The functional groups on s-Triazine, 2,6-diamino-4-dipropylamino- could be leveraged to develop new intumescent flame-retardant systems, where the triazine acts as a charring agent. mdpi.com

Optoelectronic Materials: The electron-deficient nature of the triazine ring makes it a valuable component in materials for organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org Functionalized triazines are being explored as host materials for phosphorescent emitters and as components in materials with thermally activated delayed fluorescence (TADF). rsc.org

The table below summarizes potential material applications based on the triazine scaffold.

Material TypeKey Feature of Triazine ScaffoldPotential Application
Porous Organic Polymers (POPs)High nitrogen content, structural rigidityGas storage, catalysis, separation
Sequence-Defined PolymersMultiple reactive sites for controlled synthesisBiomimetic materials, molecular recognition
Flame RetardantsForms stable char upon combustionFire safety coatings and composites
Optoelectronic MaterialsElectron-deficient coreOrganic LEDs (OLEDs), sensors

Integration with Nanoscience and Nanotechnology for Advanced Applications

The convergence of triazine chemistry with nanotechnology opens up new frontiers for creating sophisticated materials with nanoscale precision. The structural and functional attributes of s-Triazine, 2,6-diamino-4-dipropylamino- make it a promising candidate for constructing a variety of nanomaterials.

Future research directions in this area involve:

Covalent Triazine Frameworks (CTFs) and 2D Nanosheets: CTFs represent a class of 2D polymers with high porosity and exceptional chemical stability. mdpi.combohrium.com As a trifunctional monomer, s-Triazine, 2,6-diamino-4-dipropylamino- could be used to synthesize novel 2D nanosheets. These materials are being investigated for applications in energy storage, catalysis, and sorption. mdpi.combohrium.com

Surface Modification of Nanoparticles: Triazine derivatives can be grafted onto the surface of nanoparticles to alter their properties. For instance, modifying cellulose (B213188) nanocrystals (CNCs) with a hydrophobic triazine derivative has been shown to significantly improve their thermal stability and reduce their hydrophilicity. ncsu.edu This approach could be adapted using the subject compound to create functionalized nanocomposites.

Nanoparticulate Drug Delivery: Porous triazine polymers are being explored as potential nanocarriers for targeted drug delivery. researchgate.netmdpi.com The unique pore structure and surface chemistry can be designed to encapsulate therapeutic agents, with release triggered by specific environmental conditions, such as the acidic microenvironment of a tumor. crimsonpublishers.com

Synthesis of Metal Nanoparticles: S-triazine derivatives have been used to modify silica (B1680970) surfaces for the synthesis of controlled-size silver nanoparticles with antibacterial applications. researchgate.net The nitrogen-rich structure of s-Triazine, 2,6-diamino-4-dipropylamino- could serve as a stabilizing agent in the formation of various metal nanoparticles.

Deeper Mechanistic Understanding through Synergistic Experimental and Computational Approaches

A fundamental understanding of reaction mechanisms and structure-property relationships is essential for the rational design of new molecules and materials. The synergy between experimental synthesis and computational chemistry provides a powerful toolkit for gaining deeper insights into the behavior of s-triazine compounds.

Key areas for future investigation include:

Mechanisms of Nucleophilic Aromatic Substitution (SNAr): While the SNAr reaction is central to triazine synthesis, its mechanism can be complex, potentially proceeding through a stepwise or a concerted pathway. rsc.orgacs.org Density Functional Theory (DFT) calculations are invaluable for predicting reaction pathways, transition states, and the influence of different nucleophiles and solvents on reactivity. rsc.orgrsc.org Such studies can guide the optimization of synthetic routes for s-Triazine, 2,6-diamino-4-dipropylamino-.

Computational Property Prediction: DFT and other computational methods can be used to predict key properties of triazine derivatives, including their electronic structure (HOMO/LUMO energy levels), thermal stability, and bond dissociation energies. researchgate.netresearchgate.net This predictive capability allows for the in silico screening of potential candidates for specific applications, such as energetic materials or electronic components, thereby saving significant experimental effort. researchgate.netrsc.org

Understanding Self-Assembly: Computational simulations, particularly molecular dynamics, can elucidate the intermolecular forces that govern the self-assembly and folding of triazine-based polymers and supramolecular structures. pnnl.gov This is crucial for designing materials with specific secondary structures and biomimetic functions. pnnl.gov

Multidisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Environmental Chemistry

The full potential of s-Triazine, 2,6-diamino-4-dipropylamino- can only be realized through collaborative research that spans multiple scientific disciplines. The s-triazine scaffold is a prime example of a privileged structure whose applications range from medicinal chemistry to materials and agricultural science. nih.govmdpi.com

Future progress will be driven by research at the interface of:

Synthetic Chemistry and Materials Science: The design and synthesis of novel triazine-based monomers and polymers are intrinsically linked. Synthetic chemists can create tailored building blocks, while materials scientists can fabricate and characterize the resulting materials, providing feedback for further molecular design. rsc.org

Materials Science and Environmental Chemistry: Many s-triazine compounds, such as atrazine, have been widely used as herbicides, leading to concerns about their environmental persistence. nih.govresearchgate.net As new triazine-based materials are developed, it is crucial to study their lifecycle, biodegradability, and potential environmental impact. Research into the biodegradation of the s-triazine ring is an active field, with microbial pathways being a key focus. nih.gov Understanding how substituents like the dipropylamino group affect persistence is a critical area for sustainable materials development.

Synthetic Chemistry and Biology: S-triazine derivatives are widely explored for their biological activities, including antimicrobial, anticancer, and neuroprotective effects. ontosight.aiontosight.ai Multidisciplinary efforts combining synthesis, biological screening, and computational modeling are essential for developing new therapeutic agents based on this versatile scaffold.

By fostering these multidisciplinary collaborations, the scientific community can harness the unique properties of s-Triazine, 2,6-diamino-4-dipropylamino- to address challenges in areas ranging from advanced materials to environmental sustainability and human health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-diamino-4-dipropylamino-s-triazine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using polyacryloyl chloride as a core reagent, with triethylamine (Et₃N) as a catalyst to facilitate acylation. Temperature control (e.g., maintaining 0–5°C for initial substitution) and stoichiometric precision are critical to avoid side reactions. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients ensures high purity . Yield optimization may require iterative adjustments to solvent polarity and reaction time.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this triazine derivative?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., NH₂ stretching at 3300–3500 cm⁻¹, C-N vibrations at 1350–1500 cm⁻¹).
  • ¹H/¹³C-NMR : Resolves hydrogen/carbon environments (e.g., dipropylamino protons at δ 1.0–1.5 ppm, triazine ring carbons at δ 160–170 ppm).
  • HPLC-MS : Validates molecular weight and purity using reverse-phase C18 columns with acetonitrile/water mobile phases .
    • Thermal Analysis : TGA (30–800°C under N₂) and DSC assess decomposition thresholds and glass transition temperatures for material applications .

Advanced Research Questions

Q. How can quantitative structure-retention relationship (QSRR) models using lipophilicity parameters predict the chromatographic retention behavior of s-triazine derivatives?

  • Methodological Answer :

  • Calculate logP (octanol-water partition coefficient) and molar refractivity using software like ChemAxon or ACD/Labs.
  • Perform multiple linear regression (MLR) to correlate these parameters with experimental retention times (e.g., HPLC data). Validate models via leave-one-out cross-validation (LOO-CV) and external test sets. Outliers may indicate unaccounted steric or electronic effects .

Q. What experimental design considerations are critical when evaluating the herbicidal or antifungal activity of s-triazine analogs in plant or microbial models?

  • Methodological Answer :

  • Variable Control : Standardize soil pH, moisture, and light exposure to minimize environmental variability.
  • Dose-Response Curves : Test concentrations spanning 0.1–10 mM to establish EC₅₀/IC₅₀ values.
  • Statistical Design : Use randomized block designs with ANOVA (p ≤ 0.05) to compare treatments against controls (e.g., hand-weeded plots in herbicide trials) .

Q. How do substituent variations (e.g., alkyl vs. aryl groups) on the triazine ring influence thermal stability and degradation kinetics in polymer composites?

  • Methodological Answer :

  • Synthesize derivatives with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents.
  • Compare thermal stability via TGA: Derivatives with bulky dipropylamino groups exhibit higher char residue (40–60% at 600°C) due to crosslinking, whereas methyl groups reduce decomposition onset by 20–30°C .

Q. How can researchers resolve contradictions in bioactivity data across studies involving structurally similar s-triazine derivatives?

  • Methodological Answer :

  • Conduct meta-analysis to identify confounding variables (e.g., impurity levels >95%, assay temperature, or solvent polarity).
  • Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. whole-organism toxicity). For example, discrepancies in herbicidal efficacy may arise from differences in weed species (e.g., Sorghum halepense resistance) or application timing .

Q. What methodologies are used to assess the compound’s potential in flame-retardant materials or covalent organic frameworks (COFs)?

  • Methodological Answer :

  • Flame Retardancy : Blend the triazine derivative with ammonium polyphosphate (APP) at 10–30 wt% in polypropylene. Test UL-94 vertical burning ratings and analyze char morphology via SEM to evaluate intumescent effects .
  • COF Synthesis : Employ solvothermal conditions (e.g., 120°C in mesitylene/dioxane) to form imine-linked frameworks. Characterize porosity via BET surface area analysis (>500 m²/g indicates successful polymerization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.